Cas no 923-42-2 (1,2,4-Butanetricarboxylic acid)

1,2,4-Butanetricarboxylic acid structure
923-42-2 structure
1,2,4-Butanetricarboxylic acid
923-42-2
C7H10O6
190.150702953339
MFCD00152304
806675
24873740

1,2,4-Butanetricarboxylic acid Properties

Names and Identifiers

    • 1,2,4-Butanetricarboxylic acid
    • butane-1,2,4-tricarboxylic acid
    • (+-)-3-carboxy-adipic acid
    • (+-)-3-Carboxy-adipinsaeure
    • 1,2,4-Tricarboxybutane
    • 1,4-Butanetricarboxylic acid
    • 3-Carboxyhexanedioic acid
    • Butan-1,2,4-tricarbonsaeure
    • carboxylate,42
    • n-butane-1,2,4,tricarboxylic acid
    • NSC 60127
    • NSC 8447
    • 1,2,4-Butanetricarboxylicacid
    • NSC8447
    • carboxylate, 42
    • 3-Carboxyadipic acid
    • 3-Carboxy-hexanedioic acid
    • BDBM17781
    • NSC60127
    • SBB091067
    • BBL002835
    • STK378693
    • Hexanedioic acid, 3-carboxy-
    • Pentanedioic acid, 2-(carboxymethyl)-
    • 2-[[(carboxymethylthio)-phenylmethyl]amino]benzoic acid
    • LOGBRYZYTBQBTB-UHFFFAOYSA-N
    • 3-Carboxyadipic acidButane-1,2,4-tricarboxylic acid
    • NSC-8447
    • F13201
    • butane-1,2,4-tricarboxylicacid
    • GS-3871
    • DTXCID30229767
    • 923-42-2
    • DB-001547
    • SCHEMBL28640
    • AB01326321-02
    • CS-W019093
    • NCGC00332210-01
    • MFCD00152304
    • CHEMBL65860
    • NSC-60127
    • AKOS005448911
    • DTXSID80278609
    • +Expand
    • MFCD00152304
    • LOGBRYZYTBQBTB-UHFFFAOYSA-N
    • 1S/C7H10O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)(H,12,13)
    • C(C(O)=O)C(C(O)=O)CCC(O)=O

Computed Properties

  • 190.04800
  • 3
  • 6
  • 6
  • 190.048
  • 13
  • 221
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • -0.9
  • nothing
  • 0
  • 112

Experimental Properties

  • 0.02670
  • 111.90000
  • 1.521
  • 347.9 °C at 760 mmHg
  • 117-120 °C (lit.)
  • 178.4 °C
  • Not determined
  • Not determined
  • 4.31±0.23(Predicted)
  • 1.481

1,2,4-Butanetricarboxylic acid Security Information

  • GHS07 GHS07
  • 3
  • S26; S36
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H315-H319-H335
  • P261-P305+P351+P338
  • Sealed in dry,Room Temperature
  • 36/37/38
  • Warning

1,2,4-Butanetricarboxylic acid Customs Data

  • 2917190090
  • China Customs Code:

    2917190090

    Overview:

    2917190090 Other acyclic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Summary:

    2917190090 acyclic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1,2,4-Butanetricarboxylic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GTCD-1g
1,2,4-BUTANETRICARBOXYLIC ACID
923-42-2 97%
1g
$12.00 2024-04-20
A2B Chem LLC
AH83725-1g
1,2,4-Butanetricarboxylic acid
923-42-2 97%
1g
$11.00 2024-07-18
Aaron
AR00GTKP-250mg
1,2,4-BUTANETRICARBOXYLIC ACID
923-42-2 97%
250mg
$5.00 2024-07-18
abcr
AB371508-1g
Butane-1,2,4-tricarboxylic acid; .
923-42-2
1g
€84.90
Chemenu
CM194933-10g
1,2,4-Butanetricarboxylic acid
923-42-2 97%
10g
$*** 2023-05-29
Crysdot LLC
CD13001087-25g
Butane-1,2,4-tricarboxylic acid
923-42-2 97%
25g
$223 2024-07-18
eNovation Chemicals LLC
K39274-25g
butane-1,2,4-tricarboxylic acid
923-42-2 98%
25g
$550 2022-10-14
Fluorochem
093316-5g
1,2,4-Butanetricarboxylic acid
923-42-2 95%
5g
£61.00 2022-03-01
TRC
B689728-100mg
1,2,4-Butanetricarboxylic acid
923-42-2
100mg
$ 64.00 2023-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1066130-250mg
Butane-1,2,4-tricarboxylic acid
923-42-2 97%
250mg
¥45.00 2024-04-25

1,2,4-Butanetricarboxylic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Palladium (carbon supported with sulfur promoter) Solvents: Water ;  4 h, 150 °C
Reference
Synthesis of organic acids from homocitrate and homocitrate derivatives
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Nafion NR 50
Reference
Preparation of 1,2,4-butanetricarboxylic acid
, Japan, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Copper ,  Nickel dihydroxide ;  6 h
Reference
Electrifying Adipic Acid Production: Copper-Promoted Oxidation and C-C Cleavage of Cyclohexanol
Wang, Ran; Kang, Yikun; Wu, Jianxiang; Jiang, Tao; Wang, Yongjie; et al, Angewandte Chemie, 2022, 61(50),

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Preparation of 1,2,4-butanetricarboxylic acid
, Japan, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Copper ,  Nitric acid
Reference
Some syntheses of 1,2,4-butanetricarboxylic acids
Lynn, John W.; Roberts, Richard L., Journal of Organic Chemistry, 1961, 26, 4303-5

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Formic acid ,  Methanol
Reference
Absolute configuration of 3-cyclohexene-1-carboxylic acid
Ceder, Olof; Hansson, Bo, Acta Chemica Scandinavica (1947-1973), 1970, 24(8), 2693-8

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: (OC-6-22)-Pentaamminechlorocobalt(1+) Catalysts: Bis(2,2′-bipyridine)ruthenium(2+) ,  (OC-6-43)-Aqua[α-(2-pyridinyl-κN)-N,N-bis[(2-pyridinyl-κN)methyl]-2-pyridinemeth… Solvents: Water-d2 ;  1 h, 298 K
Reference
Photocatalytic Oxidation of Organic Compounds in Water by Using Ruthenium(II)-Pyridylamine Complexes as Catalysts with High Efficiency and Selectivity
Ohzu, Shingo; Ishizuka, Tomoya; Hirai, Yuichirou; Fukuzumi, Shunichi; Kojima, Takahiko, Chemistry - A European Journal, 2013, 19(5), 1563-1567

Synthetic Circuit 8

Reaction Conditions
Reference
The β-carotene-oxygen copolymer: Its relationship to apocarotenoids and β-carotene function
Mogg, Trevor J.; Burton, Graham W., Canadian Journal of Chemistry, 2021, 99(9), 751-762

Synthetic Circuit 9

Reaction Conditions
Reference
Preparation of polycarboxy compounds
, European Patent Organization, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
Prostanoids. VII. Trans-2,3-dicarboethoxycyclopentanone in the synthesis of prostaglandins
Tolstikov, G. A.; Miftakhov, M. S.; Akbutina, F. A., Zhurnal Organicheskoi Khimii, 1984, 20(2), 301-12

Synthetic Circuit 11

Reaction Conditions
Reference
Highly pure 1,2,4-butanetricarboxylic acid
, Japan, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
1,2,4-Butanetricarboxylic acid
, Japan, , ,

Synthetic Circuit 13

Reaction Conditions
Reference
Prostaglandins. 3. Synthetic approaches to 11-deoxyprostaglandins
White, W. L.; Anzeveno, P. B.; Johnson, Francis, Journal of Organic Chemistry, 1982, 47(12), 2379-87

Synthetic Circuit 14

Reaction Conditions
Reference
Purification of polycarboxylic acids
, Federal Republic of Germany, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
Fragmentation of some keto esters during reduction with aluminum isopropylate
Zalinyan, M. G.; Arutyunyan, V. S.; Dangyan, M. T., Armyanskii Khimicheskii Zhurnal, 1978, 31(6), 412-15

Synthetic Circuit 16

Reaction Conditions
Reference
Butanetricarboxylic acid
, France, , ,

Synthetic Circuit 17

Reaction Conditions
Reference
Addition of ω-carboxyalkyl radicals to olefins. Synthesis of di- and tricarboxylic acids
Starostin, E. K.; Golovin, B. A.; Nikishin, G. I., Izvestiya Akademii Nauk SSSR, 1974, (7), 1557-60

Synthetic Circuit 18

Reaction Conditions
Reference
Syntheses of di- and triesters containing oxo groups
Gelin, Rene; Chignac, Michel, Bulletin de la Societe Chimique de France, 1965, (1), 139-43

Synthetic Circuit 19

Reaction Conditions
Reference
Study of the structure of butadiene polymers by means of ozonolysis
Rabjohn, Norman; Bryan, Carl E.; Inskeep, G. Esler; Johnson, H. W.; Lawson, J. Keith, Journal of the American Chemical Society, 1947, 69, 314-19

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Water
Reference
The possible role of hydrothermal vents in chemical evolution: Succinic acid radiolysis and thermolysis
Cruz-Castaneda, J.; Colin-Garcia, M.; Negron-Mendoza, A., AIP Conference Proceedings, 2014, 1607(1), 104-110

1,2,4-Butanetricarboxylic acid Raw materials

1,2,4-Butanetricarboxylic acid Preparation Products

1,2,4-Butanetricarboxylic acid Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:923-42-2)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:923-42-2)
JI ZHI SHI JI
18117592386
3007522982@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:923-42-2)
A LA DING
anhua.mao@aladdin-e.com

1,2,4-Butanetricarboxylic acid Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:923-42-2)1,2,4-BUTANETRICARBOXYLIC ACID
sfd3972
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:923-42-2)1,2,4-Butanetricarboxylic acid
A844204
99%/99%
25g/100g
179.0/706.0